(Hydroxy-(3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethoxy)-phosphoryl)-acetic acid
CAS No.: 117627-25-5
Cat. No.: VC17059088
Molecular Formula: C11H14IN2O9P
Molecular Weight: 476.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117627-25-5 |
|---|---|
| Molecular Formula | C11H14IN2O9P |
| Molecular Weight | 476.11 g/mol |
| IUPAC Name | 2-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]acetic acid |
| Standard InChI | InChI=1S/C11H14IN2O9P/c12-5-2-14(11(19)13-10(5)18)8-1-6(15)7(23-8)3-22-24(20,21)4-9(16)17/h2,6-8,15H,1,3-4H2,(H,16,17)(H,20,21)(H,13,18,19)/t6-,7+,8+/m0/s1 |
| Standard InChI Key | NBHFRTZFBKILBJ-XLPZGREQSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(CC(=O)O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(CC(=O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₄IN₂O₉P, with a molecular weight of 476.11 g/mol. Its IUPAC name, 2-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]acetic acid, reflects its stereochemical complexity, including a tetrahydrofuran ring substituted with a 5-iodo-2,4-dioxopyrimidine moiety and a phosphorylated acetic acid side chain.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 117627-25-5 |
| Molecular Formula | C₁₁H₁₄IN₂O₉P |
| Molecular Weight | 476.11 g/mol |
| IUPAC Name | 2-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]acetic acid |
| SMILES (Isomeric) | C1C@@HO |
Structural Analysis
The molecule’s core consists of a tetrahydrofuran ring (oxolane) with hydroxyl groups at positions 2R and 3S. Position 5R of the ring is substituted with a 5-iodo-2,4-dioxopyrimidine group, a structure known for its electron-deficient aromatic system. The phosphoryl-acetic acid side chain at position 2 enhances hydrophilicity and potential enzymatic interactions. The iodine atom at position 5 of the pyrimidine ring may contribute to steric effects or serve as a heavy atom for crystallographic studies.
Synthesis and Preparation
Synthetic Pathways
While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step synthesis starting from simpler precursors. A plausible route involves:
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Formation of the iodinated pyrimidine ring: 5-iodouracil or its derivatives could serve as starting materials, undergoing oxidation to introduce the 2,4-dioxo groups.
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Tetrahydrofuran ring construction: Cyclization of a diol or epoxide precursor, possibly via acid-catalyzed ring closure, would yield the oxolane backbone .
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Phosphorylation: The hydroxyl group on the tetrahydrofuran ring could react with phosphorylating agents (e.g., phosphorous oxychloride) to introduce the phosphoryl-acetic acid moiety.
Challenges in Synthesis
The stereochemical complexity at positions 2R, 3S, and 5R necessitates chiral resolution techniques or asymmetric synthesis. Additionally, the iodine atom’s size and electronegativity may complicate coupling reactions, requiring careful optimization of reaction conditions .
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
The compound’s structural features suggest potential roles in:
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Nucleic acid metabolism: The 5-iodo-2,4-dioxopyrimidine moiety mimics uracil, potentially inhibiting thymidylate synthase or incorporating into RNA/DNA as a chain terminator.
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Enzyme inhibition: The phosphoryl group may mimic phosphate donors (e.g., ATP), interfering with kinase or phosphatase activity .
Comparative Analysis with Related Compounds
Structurally analogous molecules, such as 5-iodo-2'-deoxyuridine (IDU), exhibit antiviral activity by incorporating into viral DNA. Similarly, phosphorylated derivatives of pyrimidines, like 5-fluoro-2'-deoxyuridine monophosphate, are known chemotherapeutic agents . While specific data for this compound are lacking, its iodine and phosphoryl groups position it as a candidate for:
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Antiviral applications: Targeting viral polymerases.
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Anticancer activity: Disrupting nucleotide biosynthesis in rapidly dividing cells.
Table 2: Hypothetical Biological Activities Based on Structural Analogs
| Activity | Mechanism | Example Compound |
|---|---|---|
| Antiviral | Viral polymerase inhibition | 5-Iodo-2'-deoxyuridine |
| Anticancer | Thymidylate synthase inhibition | 5-Fluorouracil |
| Antibacterial | DNA gyrase interference | Ciprofloxacin |
Research Gaps and Future Directions
Unexplored Applications
The compound’s iodine atom presents opportunities in radiopharmaceuticals, where its gamma-emitting isotope (I-131) could enable imaging or targeted radiotherapy. Additionally, its phosphoryl group may facilitate prodrug strategies, enhancing cellular uptake .
Required Studies
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In vitro assays: Evaluate cytotoxicity, antiviral/antibacterial efficacy, and enzyme inhibition profiles.
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Structural studies: X-ray crystallography to resolve binding modes with target proteins.
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Pharmacokinetics: Assess metabolic stability and biodistribution in animal models.
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